

What are the chemical properties of D-(+)-Maltose monohydrate?

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Compound of Interest

Compound Name: D-(+)-Maltose monohydrate

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An In-Depth Technical Guide to the Chemical Properties of D-(+)-Maltose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **D-(+)-Maltose monohydrate**, tailored for researchers, scientists, and professionals in drug development. This document details the physicochemical characteristics, key chemical reactions, and stability of **D-(+)-maltose monohydrate**, presenting quantitative data in structured tables, outlining detailed experimental protocols, and illustrating reaction pathways and workflows with diagrams.

Physicochemical Properties

D-(+)-Maltose monohydrate is a disaccharide composed of two α -D-glucose units linked by an $\alpha(1 \rightarrow 4)$ glycosidic bond.^{[1][2]} It is a white crystalline powder.^[3] As a reducing sugar, it possesses a hemiacetal functional group, which allows it to undergo mutarotation in solution.^{[1][2]}

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of **D-(+)-Maltose monohydrate**.

Property	Value	References
Molecular Formula	C ₁₂ H ₂₂ O ₁₁ ·H ₂ O	[1]
Molecular Weight	360.31 g/mol	[4][5]
Melting Point	102-103 °C	[1]
119-121 °C (decomposes)	[2][5]	[1]
120 °C	[6]	
Specific Rotation, [α] ²⁰ _D	+130.4° ± 1.3° (c=4 in H ₂ O)	
+130° ± 2° (c=4% in H ₂ O, 24 hr)	[5]	
Water Solubility	50 mg/mL	[1][2][7]
1080 g/L (20 °C)	[5]	
pH (0.5M in H ₂ O, 25°C)	5.0-7.0	[5]

Experimental Protocols for Physicochemical Properties

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) <741>.[8][9][10]

Objective: To determine the melting range of **D-(+)-Maltose monohydrate**.

Apparatus:

- Melting point apparatus with a heating block and temperature control.
- Glass capillary tubes (closed at one end, 0.8-1.2 mm internal diameter).
- Thermometer calibrated against a certified standard.

Procedure:

- Sample Preparation: Finely powder the dry **D-(+)-Maltose monohydrate**. Introduce the powder into a capillary tube to a packed height of 2.5-3.5 mm.

- Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
- Heating: Heat the block to a temperature approximately 10°C below the expected melting point.
- Measurement: Insert the capillary tube and begin heating at a rate of 1 ± 0.5 °C per minute.
- Observation: Record the temperature at which the substance is first observed to collapse against the side of the tube (onset of melting) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

This protocol is based on the principles outlined in USP <781> Optical Rotation.^{[3][4]}

Objective: To measure the specific rotation of **D-(+)-Maltose monohydrate**.

Apparatus:

- Calibrated polarimeter.
- Polarimeter tube (1.0 dm).
- Sodium lamp (589 nm).
- Volumetric flask and analytical balance.

Procedure:

- Solution Preparation: Accurately weigh approximately 4.0 g of **D-(+)-Maltose monohydrate** and dissolve it in deionized water in a 100 mL volumetric flask. Ensure the solution is brought to volume at 20°C.
- Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, using a solvent blank (deionized water).
- Measurement: Rinse the polarimeter tube with the prepared maltose solution and then fill it, ensuring no air bubbles are present. Place the tube in the polarimeter.

- Observation: Measure the optical rotation of the solution at 20°C using the sodium D-line (589 nm). Allow the solution to stand for 30 minutes before measurement to account for mutarotation.
- Calculation: Calculate the specific rotation using the formula: $[\alpha] = (100 * \alpha) / (l * c)$ where:
 - $[\alpha]$ is the specific rotation.
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter tube in decimeters (dm).
 - c is the concentration of the solution in g/100 mL.

This protocol is based on the OECD Guideline 105 for testing of chemicals.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Objective: To determine the saturation solubility of **D-(+)-Maltose monohydrate** in water.

Apparatus:

- Constant temperature water bath or shaker.
- Glass flasks with stoppers.
- Analytical balance.
- Centrifuge.
- Analytical method for quantification of maltose (e.g., HPLC with a refractive index detector).

Procedure:

- Equilibration: Add an excess amount of **D-(+)-Maltose monohydrate** to a flask containing a known volume of deionized water.
- Agitation: Place the flask in a constant temperature bath (e.g., 20°C) and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).

- **Phase Separation:** After equilibration, allow the solution to stand to let undissolved solids settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.
- **Sampling and Analysis:** Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of maltose in the aliquot using a validated analytical method.
- **Calculation:** Express the solubility in g/L or mg/mL.

Chemical Reactivity

D-(+)-Maltose monohydrate undergoes several key chemical reactions, primarily involving its glycosidic linkage and the hemiacetal group.

Hydrolysis

The $\alpha(1 \rightarrow 4)$ glycosidic bond in maltose can be cleaved through hydrolysis to yield two molecules of D-glucose.^{[11][12][13]} This can be achieved through both acid catalysis and enzymatic action.

Objective: To hydrolyze **D-(+)-Maltose monohydrate** to D-glucose using an acid catalyst.

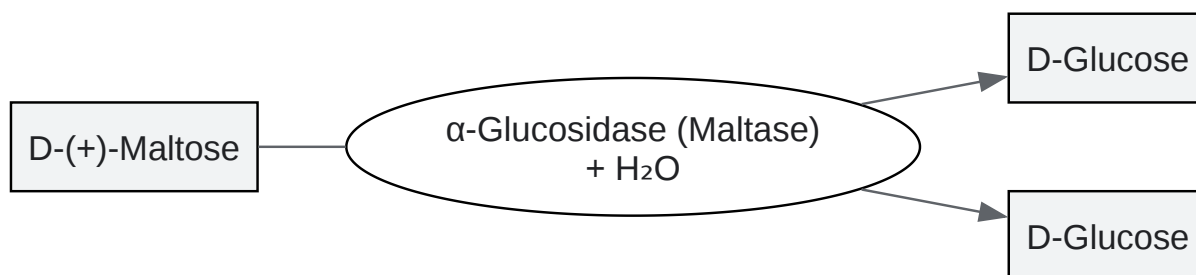
Materials:

- **D-(+)-Maltose monohydrate.**
- Dilute hydrochloric acid (e.g., 2 M HCl).
- Sodium hydroxide solution for neutralization.
- Heating apparatus (e.g., water bath).
- Reaction vessel.
- Analytical method to monitor the reaction (e.g., TLC or HPLC).

Procedure:

- **Reaction Setup:** Prepare an aqueous solution of **D-(+)-Maltose monohydrate** (e.g., 1% w/v). Add dilute HCl to the solution.
- **Heating:** Heat the reaction mixture in a water bath at a controlled temperature (e.g., 80-100°C) for a specified time.
- **Monitoring:** Periodically take samples from the reaction mixture and neutralize them. Analyze the samples to monitor the disappearance of maltose and the appearance of glucose.
- **Completion and Work-up:** Once the reaction is complete (as determined by the analytical method), cool the solution and neutralize it with a sodium hydroxide solution.

Enzymatic hydrolysis is catalyzed by α -glucosidase enzymes, commonly known as maltase.[1][11][14][15] This is the primary mechanism of maltose digestion in biological systems.



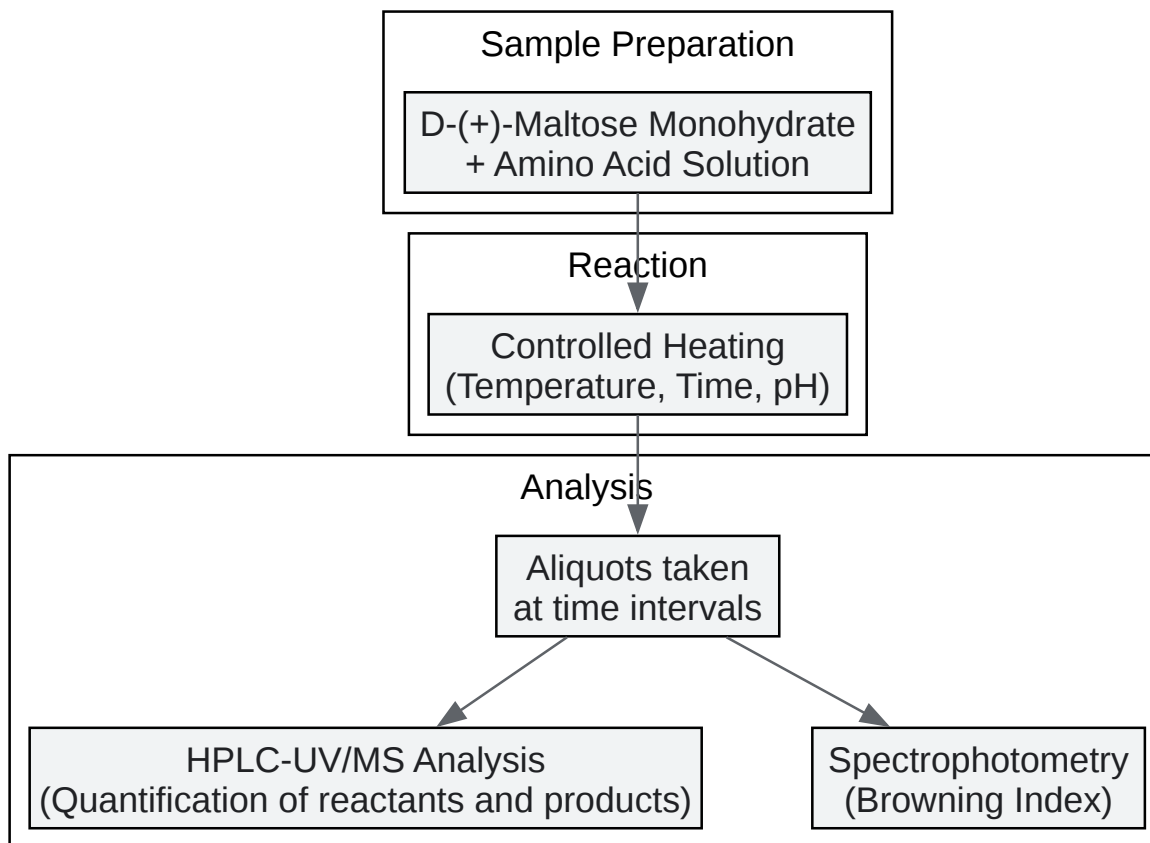
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Enzymatic hydrolysis of maltose.

Maillard Reaction

As a reducing sugar, **D-(+)-Maltose monohydrate** can participate in the Maillard reaction, a non-enzymatic browning reaction with amino acids, peptides, or proteins upon heating.[3] This complex series of reactions leads to the formation of a wide range of products that contribute to color, flavor, and aroma in food and can also occur during pharmaceutical processing. The reactivity of maltose in the Maillard reaction has been compared to that of glucose, with differences in the formation of intermediates.[16][17]

The following diagram illustrates a general workflow for studying the Maillard reaction of **D-(+)-Maltose monohydrate**.



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Workflow for Maillard reaction study.

Stability and Storage

D-(+)-Maltose monohydrate is stable under recommended storage conditions, which are typically at room temperature in a dry, well-ventilated place.[18] It is incompatible with strong oxidizing agents.[18]

Stability Testing Protocol Outline

A stability testing program for **D-(+)-Maltose monohydrate**, based on ICH guidelines, would involve the following.[19][20][21][22]

Objective: To evaluate the stability of **D-(+)-Maltose monohydrate** under various environmental conditions over time.

Methodology:

- Batch Selection: Use at least three primary batches of the substance.
- Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
- Storage Conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$.
- Testing Frequency:
 - Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
 - Accelerated: 0, 3, and 6 months.
- Analytical Tests: At each time point, the substance should be tested for:
 - Appearance (color, physical form).
 - Purity (e.g., by HPLC to detect degradation products).
 - Water content.
 - Melting point.
 - Specific rotation.

Conclusion

This technical guide has provided a detailed examination of the chemical properties of **D-(+)-Maltose monohydrate**. The tabulated data, experimental protocols, and reaction pathway diagrams offer a valuable resource for researchers, scientists, and drug development professionals working with this important disaccharide. A thorough understanding of these properties is crucial for its application in research, formulation development, and quality control.

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